molecular formula C13H16INO3 B14841066 Tert-butyl 3-formyl-5-iodobenzylcarbamate

Tert-butyl 3-formyl-5-iodobenzylcarbamate

Katalognummer: B14841066
Molekulargewicht: 361.17 g/mol
InChI-Schlüssel: BVMMZJDWRPQELX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 3-formyl-5-iodobenzylcarbamate is an organic compound with the molecular formula C13H16INO3 and a molecular weight of 361.18 g/mol . This compound is used primarily in research and development, particularly in the fields of organic chemistry and medicinal chemistry.

Vorbereitungsmethoden

The synthesis of tert-butyl 3-formyl-5-iodobenzylcarbamate typically involves the reaction of 3-iodobenzylamine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine . The reaction is carried out in a solvent like dichloromethane at room temperature. The product is then purified through standard techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Tert-butyl 3-formyl-5-iodobenzylcarbamate can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Tert-butyl 3-formyl-5-iodobenzylcarbamate is used in various scientific research applications, including:

    Organic Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: It is used in the development of pharmaceuticals and biologically active compounds.

    Material Science: It can be used in the synthesis of novel materials with specific properties.

Wirkmechanismus

The mechanism of action of tert-butyl 3-formyl-5-iodobenzylcarbamate depends on the specific reactions it undergoes. For example, in Suzuki-Miyaura coupling, the iodine atom is replaced by a different group through a palladium-catalyzed process . The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Tert-butyl 3-formyl-5-iodobenzylcarbamate can be compared with similar compounds such as tert-butyl 3-iodobenzylcarbamate and tert-butyl carbamate . These compounds share similar structural features but differ in their functional groups and reactivity. This compound is unique due to the presence of both the formyl and iodine groups, which allow for a wider range of chemical transformations.

Eigenschaften

Molekularformel

C13H16INO3

Molekulargewicht

361.17 g/mol

IUPAC-Name

tert-butyl N-[(3-formyl-5-iodophenyl)methyl]carbamate

InChI

InChI=1S/C13H16INO3/c1-13(2,3)18-12(17)15-7-9-4-10(8-16)6-11(14)5-9/h4-6,8H,7H2,1-3H3,(H,15,17)

InChI-Schlüssel

BVMMZJDWRPQELX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC(=C1)I)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.